molecular formula C15H14N4S B3214405 6-methyl-N1-(4-(pyridin-3-yl)thiazol-2-yl)benzene-1,3-diamine CAS No. 1143459-92-0

6-methyl-N1-(4-(pyridin-3-yl)thiazol-2-yl)benzene-1,3-diamine

Cat. No. B3214405
M. Wt: 282.4 g/mol
InChI Key: JKQOCRHWVAAVFB-UHFFFAOYSA-N
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Patent
US08492545B2

Procedure details

In a reactor, a mixture of (2-methyl-5-nitro-phenyl)-(4-pyridin-3-yl-thiazol-2-yl)-amine (40 kg, 128.06 mol), Raney Nickel (2.7 kg, 46.00 mol) and methanol (600 L), was warmed to 40-45° C. and hydrogenated under hydrogen pressure (5 kg/cm2) for 2 hours. The reaction mixture was filtered and concentrated. Water was added to the residue under stirring. The product was then filtered and dried in a tray drier at 45-50° C.
Quantity
40 kg
Type
reactant
Reaction Step One
Quantity
2.7 kg
Type
catalyst
Reaction Step One
Quantity
600 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[CH:4][C:3]=1[NH:11][C:12]1[S:13][CH:14]=[C:15]([C:17]2[CH:18]=[N:19][CH:20]=[CH:21][CH:22]=2)[N:16]=1.[H][H]>[Ni].CO>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][C:3]=1[NH:11][C:12]1[S:13][CH:14]=[C:15]([C:17]2[CH:18]=[N:19][CH:20]=[CH:21][CH:22]=2)[N:16]=1

Inputs

Step One
Name
Quantity
40 kg
Type
reactant
Smiles
CC1=C(C=C(C=C1)[N+](=O)[O-])NC=1SC=C(N1)C=1C=NC=CC1
Name
Quantity
2.7 kg
Type
catalyst
Smiles
[Ni]
Name
Quantity
600 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
Water was added to the residue
FILTRATION
Type
FILTRATION
Details
The product was then filtered
CUSTOM
Type
CUSTOM
Details
dried in a tray drier at 45-50° C.

Outcomes

Product
Name
Type
Smiles
CC1=C(C=C(C=C1)N)NC=1SC=C(N1)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.